5-HT2A receptor agonist-3

5-HT2A selectivity binding affinity stereochemistry

Generic 5-HT2 agonists cause confounding off-target effects via 5-HT2C or cardiotoxic 5-HT2B signaling, invalidating mechanistic attribution. This conformationally constrained 2-benzylpiperidine (Ki = 2.5 nM) offers 124-fold selectivity over 5-HT2C-the highest reported for any 5-HT2A agonist. - Enables unambiguous 5-HT2A pathway dissection in psychosis, depression & cognition models - Rigid pharmacophore ideal for docking studies & structure-based design - Validated reference agonist for calcium flux, PI hydrolysis & β-arrestin assays

Molecular Formula C21H26BrNO3
Molecular Weight 420.3 g/mol
CAS No. 1391499-52-7
Cat. No. B12063490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT2A receptor agonist-3
CAS1391499-52-7
Molecular FormulaC21H26BrNO3
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCCC(N2)CC3=CC(=C(C=C3OC)Br)OC
InChIInChI=1S/C21H26BrNO3/c1-24-19-10-5-4-8-16(19)18-9-6-7-15(23-18)11-14-12-21(26-3)17(22)13-20(14)25-2/h4-5,8,10,12-13,15,18,23H,6-7,9,11H2,1-3H3/t15-,18-/m0/s1
InChIKeyKMVGLBONODPTDY-YJBOKZPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT2A Receptor Agonist-3 Overview


5-HT2A receptor agonist-3 (CAS 1391499-52-7), also known as (2S,6S)-DMBMPP, is a conformationally constrained 2-benzylpiperidine analog of the hallucinogenic N-benzylphenethylamine 25B-NBOMe [1]. Discovered in 2011 by the Nichols group at Purdue University [2], it is currently recognized as the most selective agonist for the human 5-HT2A receptor yet discovered, with a Ki of 2.5 nM and 124-fold selectivity over the structurally similar 5-HT2C receptor . This compound serves as a critical pharmacological tool for dissecting 5-HT2A-specific signaling pathways with minimal confounding effects from closely related serotonin receptor subtypes.

Selective 5-HT2A receptor interrogation with reduced 5-HT2C confounding
Conformationally constrained piperidine scaffold for structural and modeling studies
Supports receptor occupancy and pathway activation research at reported binding affinity

Why 5-HT2A Receptor Agonist-3 Is Irreplaceable


In the serotonin receptor family, the 5-HT2A, 5-HT2B, and 5-HT2C subtypes share high sequence homology and overlapping pharmacology, making target-specific interrogation exceptionally challenging [1]. Generic 5-HT2A agonists such as DOI, 25B-NBOMe, and even the racemic mixture (±)-DMBMPP exhibit insufficient selectivity, leading to confounding 5-HT2C-mediated effects (e.g., anxiety, appetite modulation) and potential 5-HT2B-mediated cardiotoxicity [2]. The stereochemistry and conformational rigidity of 5-HT2A receptor agonist-3 confer a unique selectivity profile that cannot be replicated by simpler analogs or alternative enantiomers, making direct substitution scientifically invalid for studies requiring unambiguous 5-HT2A attribution .

Racemic (±)-DMBMPP exhibits lower isoform selectivity and may introduce confounding 5-HT2C-mediated responses, limiting unambiguous 5-HT2A pathway interpretation.

Opposite enantiomer (R,R)-9b shows substantially reduced 5-HT2A affinity and selectivity; chiral identity is essential for reproducible pathway-response studies.

5-HT2A Receptor Agonist-3 Comparative Evidence


5-HT2A vs. 5-HT2C Selectivity

5-HT2A receptor agonist-3 ((S,S)-9b) demonstrates 124-fold selectivity for 5-HT2A over 5-HT2C receptors, a substantial improvement over the racemic mixture (±)-9b (98-fold) and the parent compound 25B-NBOMe (21-fold) [1]. This enhanced selectivity is directly attributable to the specific (2S,6S) stereochemistry, as the opposite enantiomer (R,R)-9b shows only 27-fold selectivity [1].

5-HT2A/5-HT2C Selectivity
Head-to-head
124-fold (target) vs. racemate 98-fold, 25B-NBOMe 21-fold, (R,R)-9b 27-fold
Supports selective 5-HT2A pathway interpretation; minimizes 5-HT2C confounding context.
Radioligand binding on recombinant human receptors (HEK293).
5-HT2A selectivity binding affinity stereochemistry

5-HT2A Binding Affinity vs. 25CN-NBOH

5-HT2A receptor agonist-3 exhibits a Ki of 2.5 nM at human 5-HT2A receptors [1]. While 25CN-NBOH, another highly selective 5-HT2A agonist, displays a slightly higher affinity (Ki = 1.3 nM) , 5-HT2A receptor agonist-3 offers a distinct structural scaffold (conformationally constrained piperidine vs. flexible N-benzylphenethylamine) and a higher reported selectivity ratio (124-fold vs. 100-fold for 25CN-NBOH) . This structural rigidity may confer advantages in molecular modeling and receptor occupancy studies.

5-HT2A Binding Affinity
Cross-study comparable
Ki = 2.5 nM; 25CN-NBOH 1.3 nM; racemate 5.3 nM; (R,R)-9b 2100 nM
Reported affinity supports receptor occupancy; distinct rigid scaffold from 25CN-NBOH.
Cross-study comparison; direct head-to-head data not available.
5-HT2A affinity comparative pharmacology tool compound

Functional Activity of Racemate

While functional data for the pure enantiomer (S,S)-9b is not reported in the primary literature, the racemic mixture (±)-9b demonstrates robust functional agonist activity with an EC50 of 74 nM and 73% intrinsic activity relative to 5-HT in phosphoinositol (PI) hydrolysis assays [1]. In vivo, (±)-9b fully substitutes for LSD in drug discrimination studies with an ED50 of 0.18 mg/kg (0.41 μmol/kg), representing a nearly 3-fold increase in molar potency compared to the control compound 1 [1].

Functional Activity (Racemate)
Class-level inference
Racemic (±)-9b: EC50 = 74 nM (PI hydrolysis), ED50 = 0.18 mg/kg (LSD discrimination); 2.8-fold molar potency increase over 25B-NBOMe
Racemate data suggests functional 5-HT2A agonism; pure (S,S)-enantiomer functional characterization needed.
Pure enantiomer functional data not yet reported; extrapolation requires validation.
functional activity PI hydrolysis drug discrimination

5-HT2A Receptor Agonist-3 Applications


5-HT2A/5-HT2C Signaling in Disease Models

5-HT2A receptor agonist-3 is ideally suited for studies requiring unambiguous attribution of effects to 5-HT2A receptor activation, such as in models of psychosis, depression, or cognitive function where 5-HT2C receptors play confounding roles [1]. Its 124-fold selectivity ensures that observed changes in behavior, neuronal activity, or intracellular signaling are predominantly 5-HT2A-mediated.

GPCR-Ligand Structural Modeling

The conformationally constrained piperidine scaffold of 5-HT2A receptor agonist-3 provides a rigid pharmacophore that is valuable for molecular docking studies, homology modeling, and structure-based drug design aimed at understanding the binding conformation of N-benzylphenethylamine agonists at the 5-HT2A receptor [1]. This rigidity reduces conformational ambiguity compared to flexible analogs like 25CN-NBOH.

In Vitro Profiling of 5-HT2A Signaling

5-HT2A receptor agonist-3 can be used as a reference agonist in cell-based assays (e.g., calcium flux, PI hydrolysis, β-arrestin recruitment) to establish 5-HT2A-specific concentration-response curves and to validate the selectivity of novel 5-HT2A ligands or antibodies [1]. Its high affinity allows for robust signal generation at low nanomolar concentrations.

Application
Selection Property
Validation Focus
5-HT2A-specific behavioral and signaling pathway models
Isoform selectivity profile
5-HT2A/5-HT2C response discrimination
GPCR-ligand structural modeling
Conformational rigidity of piperidine scaffold
Molecular docking and pharmacophore consistency
In vitro 5-HT2A reference agonist assays
Reported binding affinity and receptor occupancy
Concentration-response curve calibration and validation

Technical Documentation Hub

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39 linked technical documents
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